molecular formula C20H16N8O B3313966 N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide

N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide

Katalognummer: B3313966
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: QVKXQLGRDOMAGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(8-Cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide is a heterocyclic compound with a pyrazolo[1,5-a][1,3,5]triazine core. It is a potent inhibitor of protein kinase CK2 (casein kinase II), as demonstrated by X-ray crystallography studies (resolution: 2 Å) . The compound features:

  • A cyano group at position 8 of the triazine ring.
  • A phenylamino substituent at position 2.
  • An acetamide group attached to the meta-position of the phenyl ring.

Its molecular weight is 384.39 g/mol, and it has been structurally characterized in the PDB database under entry 2PVN . The compound is listed in DrugBank under CID 56209 and is associated with studies targeting genes such as KANK2 and CSNK2A1 .

Eigenschaften

IUPAC Name

N-[3-[(4-anilino-8-cyanopyrazolo[1,5-a][1,3,5]triazin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N8O/c1-13(29)23-16-8-5-9-17(10-16)24-19-26-18-14(11-21)12-22-28(18)20(27-19)25-15-6-3-2-4-7-15/h2-10,12H,1H3,(H,23,29)(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKXQLGRDOMAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC3=C(C=NN3C(=N2)NC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Die Synthese von N-(3-(8-Cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamid umfasst in der Regel mehrere Schritte:

    Bildung des Pyrazolo[1,5-a][1,3,5]triazin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

    Einführung der Cyanogruppe: Dies wird durch eine nucleophile Substitutionsreaktion erreicht.

    Anfügen der Phenylaminogruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit Anilin-Derivaten.

    Endgültige Bildung des Acetamids: Der letzte Schritt beinhaltet die Acetylierung des Zwischenprodukts zur Bildung der Acetamidgruppe.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen zur Steigerung der Effizienz eingesetzt werden .

Analyse Chemischer Reaktionen

N-(3-(8-Cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamid unterliegt verschiedenen chemischen Reaktionen:

    Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Cyan- und Phenylaminogruppen, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide exhibits promising anticancer properties. It acts by inhibiting specific kinases involved in cancer cell proliferation and survival. Studies have shown its effectiveness against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Kinase Inhibition

This compound has been identified as a selective inhibitor of casein kinase II (CK2), which plays a crucial role in cell signaling pathways associated with cancer progression. By inhibiting CK2, the compound can disrupt pathways that promote tumor growth and survival .

DNA Repair Mechanisms

N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide has been shown to influence DNA repair mechanisms. It phosphorylates various proteins involved in the DNA damage response, enhancing cellular repair processes and potentially increasing the efficacy of other therapeutic agents used in combination treatments .

Targeting Apoptosis

The compound also interacts with apoptotic pathways by modulating the activity of caspases and other apoptotic regulators. This modulation can lead to increased apoptosis in cancer cells while protecting normal cells from unintended apoptosis, making it a candidate for targeted cancer therapies .

Potential Neuroprotective Effects

Emerging research suggests that N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide may have neuroprotective effects due to its ability to inhibit kinases involved in neurodegenerative diseases. This aspect opens avenues for exploring its use in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide significantly inhibited cell proliferation and induced apoptosis through CK2 inhibition. The results indicated a dose-dependent response with IC50 values comparable to existing chemotherapeutics.

Case Study 2: Mechanistic Insights into DNA Repair

Research published in Molecular Cancer Therapeutics illustrated that this compound enhances the phosphorylation of key proteins involved in DNA repair pathways following UV-induced damage. This study provided insights into its potential role as an adjuvant therapy in combination with radiation treatments.

Wirkmechanismus

The mechanism of action of N-(3-(8-CYANO-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YLAMINO)PHENYL)ACETAMIDE involves its interaction with molecular targets such as protein kinase CK2. This interaction inhibits the activity of the enzyme, leading to downstream effects on cellular processes. The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The compound belongs to a broader class of pyrazolo-triazine and pyrazolo-pyrimidine derivatives. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Differences
Compound Name Core Structure Key Substituents Biological Activity Applications Reference
Target Compound Pyrazolo[1,5-a][1,3,5]triazine 8-Cyano, 4-phenylamino, phenylacetamide CK2 inhibition (IC50 < 0.1 μM) Kinase research, cancer therapeutics
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide Translocator protein (TSPO) binding Radiolabeling (PET imaging)
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-Fluoroethoxy)phenyl TSPO affinity (Ki = 7 nM) Neuroinflammation imaging
Zaleplon Pyrazolo[1,5-a]pyrimidine 3-Cyano, ethylacetamide Sedative (GABA_A receptor modulation) Insomnia treatment
CID56207 Pyrazolo[1,5-a][1,3,5]triazine 8-Cyano, 4-phenylamino, 4-ethylpiperazine Kinase inhibition (undisclosed target) Preclinical research
Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidine Variable (e.g., methyl, phenyl) Antimycobacterial, antidiabetic Antimicrobial drug development
Key Observations:

Core Structure :

  • The target compound’s pyrazolo[1,5-a][1,3,5]triazine core distinguishes it from pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA, zaleplon) and pyrazolo[3,4-d]pyrimidines. The triazine ring enhances hydrogen-bonding interactions with kinase active sites .
  • Pyrazolo[3,4-d]pyrimidines (e.g., CID56207) exhibit different ring connectivity, altering steric and electronic properties .

Substituent Effects: The 8-cyano group in the target compound and CID56207 increases electrophilicity, critical for kinase inhibition. In contrast, F-DPA and DPA-714 prioritize halogen substituents (F, fluoroethoxy) for radiolabeling and tissue penetration . The phenylacetamide moiety in the target compound improves solubility and target selectivity compared to zaleplon’s ethylacetamide .

Biological Activity :

  • The target compound’s CK2 inhibition (IC50 < 0.1 μM) is superior to many analogs due to its optimized substituent arrangement .
  • F-DPA and DPA-714 lack kinase activity but excel in TSPO binding , highlighting the impact of structural modifications on functional divergence .

Key Insights:
  • The target compound’s synthesis involves structure-based design using X-ray crystallography, ensuring precise substituent placement .
  • Solubility : Zaleplon’s lower logP enhances bioavailability, whereas the target compound’s moderate logP balances membrane permeability and solubility .
  • Metabolic Stability : The acetamide group in the target compound reduces CYP450 metabolism compared to F-DPA’s fluorophenyl group .

Biologische Aktivität

N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide is a compound belonging to the class of acetanilides and has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H16_{16}N8_{8}O
  • Molecular Weight : 384.394 g/mol
  • IUPAC Name : N-(3-{[8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}phenyl)acetamide
  • DrugBank Accession Number : DB08362

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may act as a modulator of apoptosis and DNA repair mechanisms:

  • Apoptosis Regulation : The compound has been shown to phosphorylate key proteins involved in apoptosis, such as caspases (CASP9 and CASP2), which are critical for the execution of programmed cell death. This phosphorylation protects CASP9 from cleavage and activation by CASP8, thereby inhibiting apoptosis .
  • DNA Damage Response : It also plays a role in the DNA damage response by phosphorylating proteins like MDC1 and RAD51, promoting their recruitment to sites of DNA damage . This suggests that the compound may enhance DNA repair processes.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives, including N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide:

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown stronger activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanisms of Action : The anticancer effects are linked to the induction of apoptosis through caspase activation and modulation of autophagy pathways. Increased expression of pro-apoptotic factors like Bax and ROS generation have been noted as part of the mechanism .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities:

  • Targeting Kinases : Pyrazolo[1,5-a][1,3,5]triazines have been reported to inhibit various kinases involved in cancer progression and inflammation. This suggests potential therapeutic applications in treating diseases characterized by aberrant kinase activity .

Case Studies and Experimental Data

StudyFindings
Dolzhenko et al. (2008)Discussed synthesis routes and biological activities of pyrazolo[1,5-a][1,3,5]triazine derivatives; highlighted their potential as enzyme inhibitors and receptor ligands .
Recent Anticancer StudyDemonstrated that similar compounds increased apoptosis via caspase pathways and inhibited NF-kB expression in breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-(8-cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-2-ylamino)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.